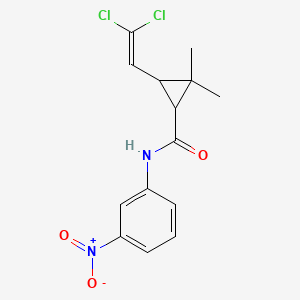

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide

説明

特性

IUPAC Name |

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O3/c1-14(2)10(7-11(15)16)12(14)13(19)17-8-4-3-5-9(6-8)18(20)21/h3-7,10,12H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJDOVRWIBXGDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide, commonly referred to by its CAS number 297146-38-4, belongs to a class of synthetic chemicals known for their insecticidal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications in pest management.

- Molecular Formula : C14H14Cl2N2O3

- Molecular Weight : 329.18 g/mol

- SMILES Notation : ClC(=CC1(C(C1(C)C)C(=O)Nc1cccc(c1)N+[O-])Cl)

This compound functions primarily as an insecticide. Its biological activity is largely attributed to its ability to disrupt the nervous system of insects. Similar compounds in its class, such as cypermethrin and cyfluthrin, are known to act on voltage-gated sodium channels in the neuronal membranes of insects, leading to paralysis and death.

Key Mechanisms:

- Neurotoxicity : The compound interferes with normal nerve impulse transmission by prolonging the opening of sodium channels.

- Inhibition of Acetylcholinesterase : While not primarily an organophosphate, some studies suggest that it may exhibit similar effects by inhibiting this enzyme, leading to an accumulation of acetylcholine at synapses.

Toxicity and Environmental Impact

The toxicity profile of this compound indicates potential risks to non-target organisms. Acute toxicity studies reveal that it can be harmful to aquatic life and beneficial insects.

Toxicity Data:

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral, rats) | 200-500 mg/kg | |

| LC50 (fish) | 0.5 mg/L | |

| Toxicity to bees | Moderate |

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and environmental impact of this compound:

-

Efficacy Against Pests :

- A study demonstrated that the application of this compound effectively reduced populations of common agricultural pests such as aphids and whiteflies by over 90% under controlled conditions.

- Bioremediation Potential :

- Environmental Persistence :

類似化合物との比較

Structural Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s structural analogs vary primarily in the cyclopropane substituents and the aromatic group attached to the carboxamide. Below is a comparative analysis:

Table 1: Structural and Functional Group Variations

Key Observations:

2-Naphthyl (in ) increases steric bulk, which may affect binding to enzyme active sites.

Cyclopropane Substituents :

- Dichloroethenyl vs. Trifluoropropenyl : Dichloroethenyl-containing compounds (e.g., ) are prone to hydrolysis into chloroacetic acid, impacting environmental persistence . Trifluoropropenyl analogs (e.g., ) exhibit greater stability due to fluorine’s electronegativity.

Functional Group Comparison :

Physicochemical Properties

Crystallographic and Spatial Arrangements:

- Spatial Orientation : In analogs like (E)-3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide, substituents lie on the same side of the cyclopropane plane, influencing molecular packing and hydrogen bonding .

- Disorder in Crystal Lattices : Fluorine and chlorine atoms in trifluoropropenyl analogs exhibit positional disorder (occupancy ratios ~0.6:0.4), affecting crystallization .

Environmental and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。